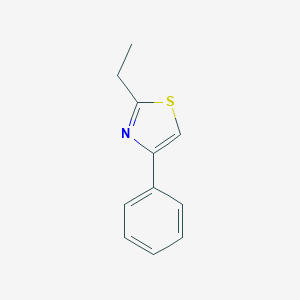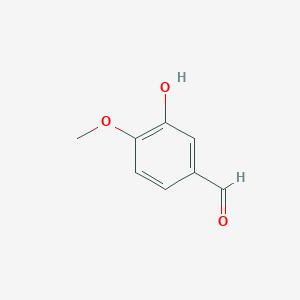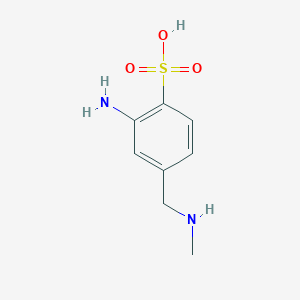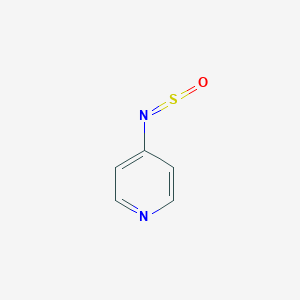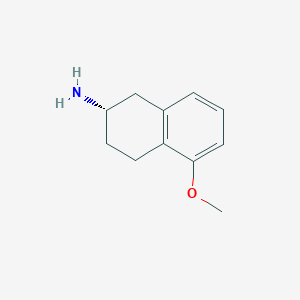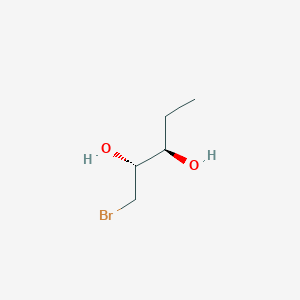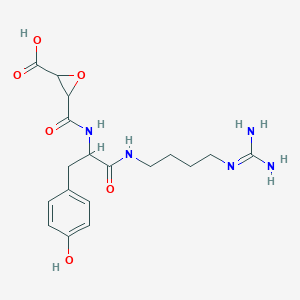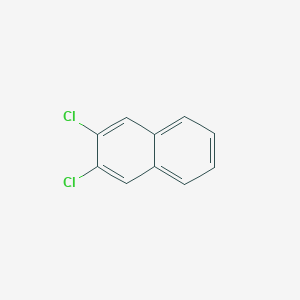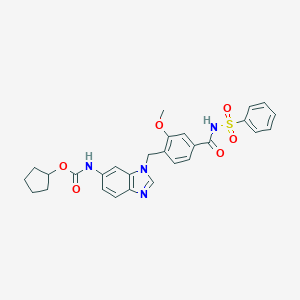
N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been synthesized and investigated for its potential use in various biological applications.
Wirkmechanismus
The mechanism of action of N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide involves the inhibition of specific enzymes and pathways in the body. The compound has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. It also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. It also has anti-inflammatory effects by reducing the production of inflammatory cytokines. The compound has been shown to have low toxicity and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide in lab experiments include its high potency and specificity. It has been shown to have a low toxicity profile and is well-tolerated in animal studies. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide. These include further investigation of its anti-tumor and anti-inflammatory activity, optimization of its synthesis method to improve yield and solubility, and exploration of its potential use in combination therapy with other drugs. Additionally, the compound can be further modified to improve its pharmacokinetic properties and reduce toxicity. Overall, N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide has significant potential for use in various biological applications and warrants further investigation.
Synthesemethoden
The synthesis of N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide involves the reaction of 6-(cyclopentyloxycarbonylamino)-1-benzimidazolecarboxylic acid with 4-(chloromethyl)-3-methoxybenzoic acid in the presence of a coupling agent. The resulting compound is then treated with benzenesulfonyl chloride to obtain the final product. The synthesis process has been optimized to obtain a high yield of the compound.
Wissenschaftliche Forschungsanwendungen
N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide has been investigated for its potential use in various biological applications. It has shown promising results in the treatment of cancer, inflammation, and other diseases. The compound has been tested in vitro and in vivo for its anti-tumor activity and has shown significant inhibition of tumor growth. It has also shown anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Eigenschaften
CAS-Nummer |
107786-78-7 |
|---|---|
Produktname |
N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide |
Molekularformel |
C28H28N4O6S |
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
cyclopentyl N-[3-[[4-(benzenesulfonylcarbamoyl)-2-methoxyphenyl]methyl]benzimidazol-5-yl]carbamate |
InChI |
InChI=1S/C28H28N4O6S/c1-37-26-15-19(27(33)31-39(35,36)23-9-3-2-4-10-23)11-12-20(26)17-32-18-29-24-14-13-21(16-25(24)32)30-28(34)38-22-7-5-6-8-22/h2-4,9-16,18,22H,5-8,17H2,1H3,(H,30,34)(H,31,33) |
InChI-Schlüssel |
FCZVJRPADUYFBI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2)CN3C=NC4=C3C=C(C=C4)NC(=O)OC5CCCC5 |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2)CN3C=NC4=C3C=C(C=C4)NC(=O)OC5CCCC5 |
Andere CAS-Nummern |
107786-78-7 |
Synonyme |
4-CPCAB N-(4((6-(((cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



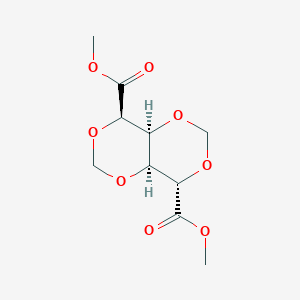
![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)
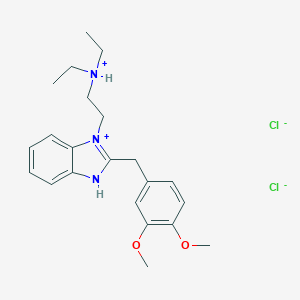
![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B20039.png)
